4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde
Overview
Description
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transition-metal Catalyzed Formation of Oxime Ketals
A study by Shafi (2015) discussed the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization. This reaction between benzaldoximes and aqueous tetrahydrofuran is catalyzed by water-tolerant transition metal triflates. The formation of oxime ketal was confirmed using 2D NMR analysis, demonstrating the potential of "4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde" in generating novel oxime ketals via C–H functionalization (Shafi, 2015).
Catalysis of Hydrosilation Reactions
Research by Ison et al. (2005) revealed that a rhenium oxo complex catalyzes the hydrosilation of aldehydes and ketones, leading to the protected alcohol as silyl ether. This process operates under ambient temperature and atmosphere, showing the effectiveness of metal-oxo complexes in the selective reduction of organic carbonyl groups. The study highlights the importance of organosilane activation and the potential for "this compound" in catalytic reactions involving carbonyl group transformations (Ison et al., 2005).
Enhanced Bioproduction of Benzaldehyde
Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, highlighting its significance in the flavor industry. The study utilized Pichia pastoris, which contains the enzyme alcohol oxidase, for the transformation of benzyl alcohol into benzaldehyde. The research demonstrates the potential of biotechnological methods in enhancing the production of benzaldehyde, potentially involving "this compound" as an intermediate or target molecule in bioprocesses (Craig & Daugulis, 2013).
Synthesis of Highly Functionalized Tetrahydrothiophenes
Brandau, Maerten, and Jørgensen (2006) reported on the asymmetric synthesis of highly functionalized tetrahydrothiophenes through organocatalytic domino reactions. The study outlines a method to achieve tetrahydrothiophene carbaldehydes with excellent enantioselectivities, indicating the relevance of "this compound" in synthesizing optically active molecules that are important in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).
Properties
IUPAC Name |
4-(thiolan-3-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,7,11H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMXBFQNLWEVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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